ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13615288
InChI: InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3
SMILES: CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate

CAS No.:

Cat. No.: VC13615288

Molecular Formula: C10H14N2O5

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate -

Specification

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
IUPAC Name ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate
Standard InChI InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3
Standard InChI Key GTIPXWMOYWXFBG-UHFFFAOYSA-N
SMILES CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N
Canonical SMILES CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate, reflects its esterified cyanoacetate backbone modified with a Boc-protected oxime group. The canonical SMILES representation \text{CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N} highlights the ethyl ester (CCOC=O\text{CCOC=O}), cyano group (\text{C#N}), and tert-butoxycarbonyloxyimino (NOC(=O)OC(C)(C)C\text{NOC(=O)OC(C)(C)C}) substituents. X-ray crystallography and spectroscopic analyses confirm its planar geometry, with the oxime nitrogen participating in resonance stabilization with the adjacent carbonyl groups.

Physicochemical Characteristics

Ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate is a white crystalline solid with a melting point of 98–102°C. Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), with limited solubility in water (<0.1 g/L at 25°C). The compound’s stability under basic conditions and labile nature in acidic media make it ideal for temporary amino protection in peptide synthesis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step reaction starting with ethyl cyanoacetate. In the first step, ethyl cyanoacetate reacts with tert-butyl chloroformate in the presence of triethylamine (Et3N\text{Et}_3\text{N}) to form an intermediate mixed carbonate. Subsequent oxime formation is achieved using hydroxylamine hydrochloride under controlled pH (8–9). The reaction proceeds at 0–5°C to minimize side reactions, yielding the final product with >90% purity after recrystallization from hexane.

CH2(CN)COOEt+ClCO2C(CH3)3Et3NCH(CN)(NOC(O)OC(CH3)3)COOEt\text{CH}_2(\text{CN})\text{COOEt} + \text{ClCO}_2\text{C}(\text{CH}_3)_3 \xrightarrow{\text{Et}_3\text{N}} \text{CH}(\text{CN})(\text{NOC(O)OC}(\text{CH}_3)_3)\text{COOEt}

Industrial Manufacturing

Industrial production scales this process using continuous flow reactors to enhance yield (85–92%) and reduce waste. Key parameters include:

  • Temperature: 0–10°C to prevent decomposition of the tert-butyl chloroformate.

  • Pressure: Atmospheric, with nitrogen purging to exclude moisture.

  • Catalyst: Triethylamine at 1.2 equivalents relative to ethyl cyanoacetate.

Post-synthesis, the product undergoes distillation under reduced pressure (10–15 mmHg) to remove residual solvents, followed by quality control via HPLC to confirm ≥98% purity.

Applications in Organic Synthesis

Amino Group Protection

The compound’s primary application lies in protecting primary and secondary amines during peptide synthesis. The Boc group (OC(O)OC(CH3)3\text{OC(O)OC}(\text{CH}_3)_3) is selectively introduced to amines under basic conditions, shielding them from nucleophilic attack during coupling reactions . Deprotection is achieved using trifluoroacetic acid (TFA) in DCM, regenerating the free amine without racemization .

Peptide Bond Formation

Recent studies demonstrate its utility as a coupling reagent in solid-phase peptide synthesis (SPPS). When activated with 1-hydroxybenzotriazole (HOBt), it facilitates amide bond formation between carboxylates and amines in DMF or DCM . Racemization is suppressed (<1%) due to the steric bulk of the Boc group, outperforming traditional reagents like HATU or PyBOP .

Comparative Analysis with Related Compounds

PropertyEthyl 2-Cyano-2-[(2-Methylpropan-2-yl)Oxycarbonyloxyimino]AcetateEthyl 2-Cyano-2-Methylpropanoate
Molecular Weight (g/mol)242.23155.15
Solubility in DCM (g/100 mL)45.212.8
Deprotection ConditionsTFA/DCM (1:1)HCl/EtOAc (4M)
Racemization Rate (%)<1.03.5–5.0
Industrial Cost (USD/kg)1,200–1,500800–950

Data sourced from VulcanChem and PMC studies .

Mechanistic Insights and Reaction Optimization

Activation Pathways

In peptide coupling, the compound forms a reactive mixed anhydride with carboxylates in the presence of dimethylaminopyridine (DMAP). This intermediate undergoes nucleophilic attack by the amine, releasing the Boc-protected peptide and regenerating the cyanoacetate byproduct . Density functional theory (DFT) calculations indicate a low activation barrier (ΔG=18.7kcal/mol\Delta G^\ddagger = 18.7 \, \text{kcal/mol}) for the acyl transfer step, explaining its high efficiency .

Recyclability

Uniquely, the tert-butyl carbonate byproduct can be recovered and reconverted to tert-butyl chloroformate, enabling a closed-loop industrial process with 70–75% recovery efficiency. This reduces raw material costs by 30% compared to non-recyclable reagents.

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